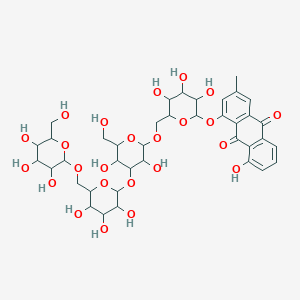
漆酚 II
描述
Urushiol II is a member of the urushiol family, which are oily organic compounds found in plants of the Anacardiaceae family, such as poison ivy, poison oak, and the lacquer tree. These compounds are known for their allergenic properties, causing contact dermatitis in most individuals upon exposure . Urushiol II specifically refers to one of the several closely related compounds within this family, characterized by its unique hydrocarbon chain structure.
科学研究应用
Urushiol II has diverse applications in scientific research:
生化分析
Biochemical Properties
Urushiol II plays a significant role in biochemical reactions, particularly in the context of its allergenic effects. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome c1, a component of the mitochondrial electron transport chain. Urushiol II inhibits electron flow through the mitochondrial respiratory chain by binding to cytochrome c1, leading to mitochondrial dysfunction . This interaction requires both the aliphatic and catecholic moieties of Urushiol II, highlighting the importance of its chemical structure in its biochemical activity.
Cellular Effects
Urushiol II has profound effects on various types of cells and cellular processes. It primarily affects keratinocytes, the predominant cell type in the epidermis. Upon exposure, Urushiol II causes mitochondrial swelling and the formation of electron-dense inclusion bodies within the mitochondria . This mitochondrial dysfunction leads to the generation of neoantigens, which are recognized by CD8+ effector T-cells, resulting in an immune response. Additionally, Urushiol II influences cell signaling pathways, gene expression, and cellular metabolism by disrupting mitochondrial function and inducing oxidative stress.
Molecular Mechanism
The molecular mechanism of action of Urushiol II involves its binding interactions with biomolecules and its effects on enzyme activity. Urushiol II binds to cytochrome c1 within the mitochondrial electron transport chain, inhibiting electron flow between cytochromes bL and bH . This inhibition disrupts the normal function of the electron transport chain, leading to reduced ATP production and increased production of reactive oxygen species (ROS). The oxidative stress induced by ROS further contributes to cellular damage and the immune response. Additionally, Urushiol II can chemically modify cytochrome c1, altering its function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Urushiol II change over time. Initially, Urushiol II causes acute mitochondrial dysfunction and oxidative stress. Over time, the compound may undergo degradation, leading to a reduction in its allergenic properties. Long-term exposure to Urushiol II can result in chronic mitochondrial damage and persistent immune responses . Studies have shown that the stability of Urushiol II is influenced by environmental factors such as temperature and humidity, which can affect its degradation rate and allergenic potential.
Dosage Effects in Animal Models
The effects of Urushiol II vary with different dosages in animal models. At low doses, Urushiol II induces mild contact dermatitis characterized by redness and itching. As the dosage increases, the severity of the dermatitis also increases, with symptoms such as blistering and swelling becoming more pronounced . High doses of Urushiol II can lead to systemic toxicity, affecting multiple organs and causing severe inflammatory responses. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable immune response.
Metabolic Pathways
Urushiol II is involved in several metabolic pathways, particularly those related to its degradation and detoxification. The compound is metabolized by enzymes such as cytochrome P450, which hydroxylates the aliphatic side chain, making it more water-soluble and easier to excrete . Additionally, Urushiol II can undergo conjugation reactions with glutathione, further enhancing its solubility and facilitating its removal from the body. These metabolic pathways help to mitigate the toxic effects of Urushiol II and reduce its allergenic potential.
Transport and Distribution
Within cells and tissues, Urushiol II is transported and distributed through various mechanisms. The compound is lipophilic, allowing it to easily penetrate cell membranes and accumulate in lipid-rich environments such as the mitochondrial membrane . Urushiol II can also bind to transport proteins, facilitating its movement within the cell. The distribution of Urushiol II is influenced by its chemical structure, with different congeners showing distinct localization patterns within tissues.
Subcellular Localization
Urushiol II is primarily localized to the mitochondria within cells. Electron microscopy studies have shown that Urushiol II causes mitochondrial swelling and the formation of electron-dense inclusion bodies . This subcellular localization is critical for its activity, as it allows Urushiol II to directly interact with components of the mitochondrial electron transport chain. The targeting of Urushiol II to the mitochondria is likely mediated by its lipophilic nature and its ability to bind to mitochondrial proteins.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of urushiol analogues, including Urushiol II, typically involves the Mannich reaction of catechol with formaldehyde and N-Boc-piperazine, followed by deprotection and amidation with various fatty acids bearing 0–3 carbon-carbon double bonds . This two-step procedure is advantageous due to its convenience, cost-effectiveness, and scalability.
Industrial Production Methods: Industrial production of urushiol analogues often involves electropolymerization on metal surfaces, such as copper, to create robust coatings with desirable properties like hardness, adhesion strength, hydrophobicity, and thermal stability . This method leverages the higher aerobic stability of synthetic urushiol analogues compared to natural urushiol.
化学反应分析
Types of Reactions: Urushiol II undergoes various chemical reactions, including oxidation, polymerization, and substitution.
Common Reagents and Conditions:
Polymerization: The compound can polymerize through free radical coupling of phenoxyl radicals to themselves and to the carbon-carbon bonds in the side chain.
Substitution: The Mannich reaction involves the substitution of hydrogen atoms on the catechol ring with formaldehyde and N-Boc-piperazine.
Major Products:
Oxidation Products: Hard lacquer coatings.
Polymerization Products: Robust crosslinking coatings with high corrosion resistance.
Substitution Products: 3-substituted urushiol analogues with various functional groups.
作用机制
Urushiol II exerts its effects primarily through its pro-electrophilic properties. Upon exposure, it penetrates the skin and binds to proteins, forming neoantigens that trigger an immune response . The compound inhibits electron flow through the mitochondrial respiratory chain, particularly at the level of cytochromes b and c1, leading to mitochondrial dysfunction . This interruption of the electron transport chain is a key mechanism by which urushiol induces allergic reactions.
相似化合物的比较
Pentadecyl Catechol: A simpler analogue with a single hydrocarbon chain.
Litreol: Another urushiol analogue with a different hydrocarbon chain structure.
Pentadecyl Phenol: A non-urushiol analogue used for comparison in studies.
Uniqueness of Urushiol II: Urushiol II is unique due to its specific hydrocarbon chain structure, which influences its allergenic properties and its ability to form hard, durable coatings. Compared to other urushiol analogues, Urushiol II exhibits higher allergenicity and more effective inhibition of mitochondrial respiration .
属性
IUPAC Name |
3-[(Z)-pentadec-8-enyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h7-8,15,17-18,22-23H,2-6,9-14,16H2,1H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOCLAPCXDOJRL-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC1=C(C(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347754 | |
| Record name | Urushiol II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35237-02-6, 2764-91-2 | |
| Record name | Urushiol II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035237026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urushiol II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35237-02-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2764-91-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URUSHIOL II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZV92GML86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






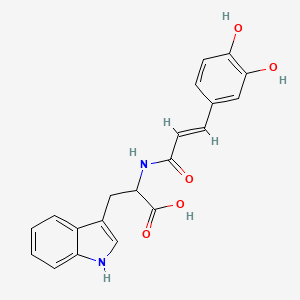

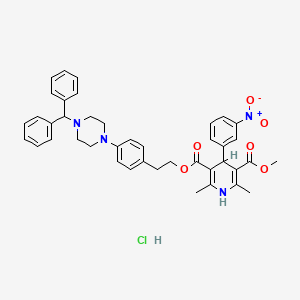
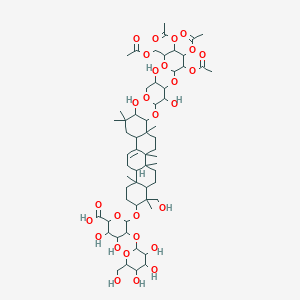
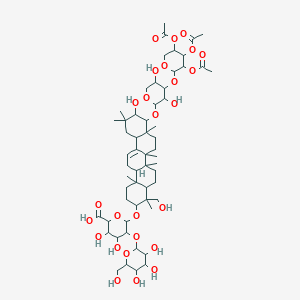


![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B1649285.png)
